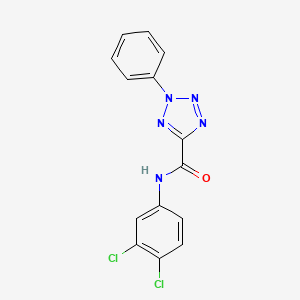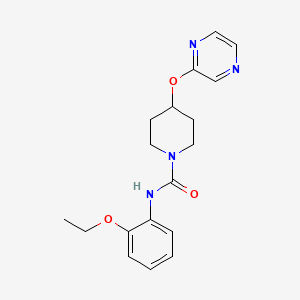
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a fluorinated organic compound that contains both azide and ether functional groups. The presence of multiple fluorine atoms imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-Azidoethoxy)ethanol.
Fluorination: The hydroxyl group of 2-(2-Azidoethoxy)ethanol is replaced with fluorine atoms using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The ether linkage can undergo nucleophilic substitution reactions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used.
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Click Chemistry: Formation of 1,2,3-triazoles.
Substitution Reactions: Formation of substituted ethers.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and imaging agents due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its ability to participate in click chemistry reactions, forming stable triazole linkages. The azide group is highly reactive and can undergo cycloaddition with alkynes, leading to the formation of triazoles. The fluorinated groups enhance the compound’s stability and reactivity, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Azidoethoxy)ethanol
- 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane
- 3-Azido-1-propanol
Uniqueness
2-(2-Azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its combination of azide, ether, and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity in click chemistry and enhanced stability due to the presence of fluorine atoms. These properties make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-azidoethoxy)-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9N3O/c7-4(8,9)3(5(10,11)12,6(13,14)15)19-2-1-17-18-16/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOFYPBFRQNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2803483.png)


![N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B2803488.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2803491.png)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2803493.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2803495.png)
![2-(2-methylphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2803496.png)
![6-[5-[2-(2-Methoxyphenoxy)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2803497.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2803498.png)

![6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2803503.png)
![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)
